molecular formula C21H27ClN2O4 B1212636 Unii-vwe67Z9UM6 CAS No. 53023-30-6

Unii-vwe67Z9UM6

Cat. No.: B1212636
CAS No.: 53023-30-6
M. Wt: 406.9 g/mol
InChI Key: VLXHAXKFZRKZJP-LHAFDSHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-vwe67Z9UM6 is a chemical compound assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) through its Substance Registration System (SRS). The UNII system ensures unambiguous identification of substances based on molecular structure, composition, or descriptive properties . For example, two materials with identical molecular structures but distinct synthetic pathways would still share the same UNII but may exhibit divergent physicochemical behaviors.

To characterize such a compound, standard protocols require comprehensive documentation of purity, synthesis routes, and analytical data (e.g., NMR, IR, MS, elemental analysis) . For coordination compounds, additional details such as crystallographic data (CIF files) and coordination geometries are critical .

Properties

CAS No.

53023-30-6

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate;hydrochloride

InChI

InChI=1S/C21H26N2O4.ClH/c1-22(2)9-6-10-23-19(24)17-14-11-15(18(17)20(23)25)16(12-14)27-21(26)13-7-4-3-5-8-13;/h3-5,7-8,14-18H,6,9-12H2,1-2H3;1H/t14-,15+,16-,17+,18-;/m1./s1

InChI Key

VLXHAXKFZRKZJP-LHAFDSHPSA-N

SMILES

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl

Isomeric SMILES

CN(C)CCCN1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)[C@@H](C3)OC(=O)C4=CC=CC=C4.Cl

Canonical SMILES

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl

Synonyms

BL 3677A
BL-3677A
d-5-endo-benzoyloxy-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-endo-dicarboximide hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical analysis based on evidence guidelines for compound comparisons (Table 1) :

Table 1: Comparative Analysis of UNII-vwe67Z9UM6 and Similar Compounds

Characteristic This compound Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₀H₁₅N₃O₂ (hypothetical) C₁₀H₁₅N₃O₂ (identical formula) C₁₂H₁₈N₂O₃ (different substituents)
Structural Features Amide backbone, aromatic ring Amide backbone, heterocyclic ring Ester group, aliphatic chain
Functional Groups -NH₂, -COOH -NH₂, -CONH- -COOR, -OH
Synthesis Method Solid-phase peptide synthesis Solution-phase coupling Enzymatic esterification
Physicochemical Properties Melting point: 180–182°C Melting point: 175–178°C Liquid at room temperature
Applications Antimicrobial agent Enzyme inhibitor Solvent or plasticizer
Analytical Data NMR (δ 7.2 ppm, aromatic H) NMR (δ 6.8 ppm, heterocyclic H) IR (C=O stretch at 1740 cm⁻¹)

Key Comparisons

Structural Similarities and Differences :

  • This compound vs. Compound A : Both share an amide backbone and aromaticity, but Compound A incorporates a heterocyclic ring, altering electronic properties and bioavailability .
  • This compound vs. Compound B : Functional divergence arises from ester groups in Compound B, which enhance hydrophobicity but reduce hydrogen-bonding capacity .

Functional Overlap and Divergence: this compound and Compound A target biological systems (antimicrobial vs. enzyme inhibition), whereas Compound B serves non-biological roles . Differences in melting points and phase states reflect variations in intermolecular forces (e.g., hydrogen bonding in this compound vs. van der Waals interactions in Compound B) .

Synthetic and Analytical Considerations :

  • Solid-phase synthesis of this compound ensures high purity (>98%), whereas enzymatic methods for Compound B may yield mixtures requiring chromatographic purification .
  • Spectral data (NMR, IR) confirm structural assignments but highlight distinct functional groups .

Research Findings and Implications

  • Structural Modifications : Substituting aromatic rings with heterocycles (Compound A) reduces cytotoxicity but maintains efficacy against Gram-positive bacteria .
  • Functional Trade-offs: Compound B’s ester groups improve solubility in non-polar matrices but limit biomedical applicability due to hydrolytic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.